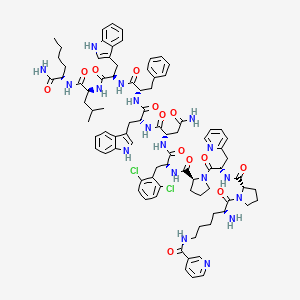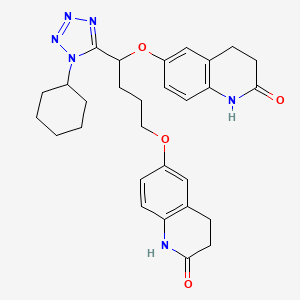
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone is an organic compound with the molecular formula C16H24O3Si. This compound is known for its unique structural features, which include a methoxyphenyl group and a trimethylsilyloxy group attached to a cyclopentyl ring. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone typically involves the reaction of 3-methoxybenzoyl chloride with 1-(trimethylsilyloxy)cyclopentane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the trimethylsilyloxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl(trimethylsilyl)methanone
- Cyclopentyl(trimethylsilyl)methanone
- Methoxyphenyl(trimethylsilyl)methanone
Uniqueness
(3-Methoxyphenyl)(1-((trimethylsilyl)oxy)cyclopentyl)methanone is unique due to the presence of both a methoxyphenyl group and a trimethylsilyloxy group attached to a cyclopentyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C16H24O3Si |
|---|---|
Molekulargewicht |
292.44 g/mol |
IUPAC-Name |
(3-methoxyphenyl)-(1-trimethylsilyloxycyclopentyl)methanone |
InChI |
InChI=1S/C16H24O3Si/c1-18-14-9-7-8-13(12-14)15(17)16(10-5-6-11-16)19-20(2,3)4/h7-9,12H,5-6,10-11H2,1-4H3 |
InChI-Schlüssel |
HCCYMRFHRVVOMF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)C2(CCCC2)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


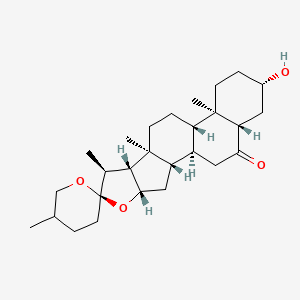

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
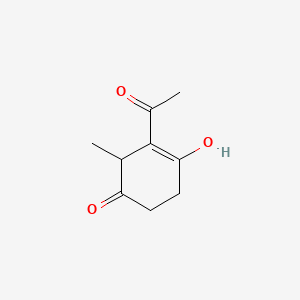
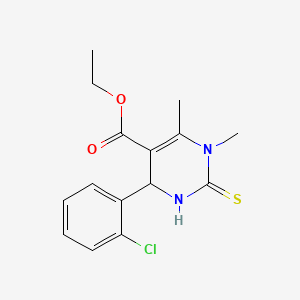

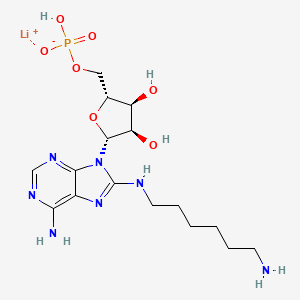
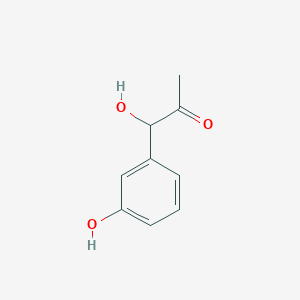

![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
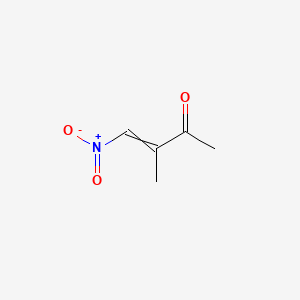
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
